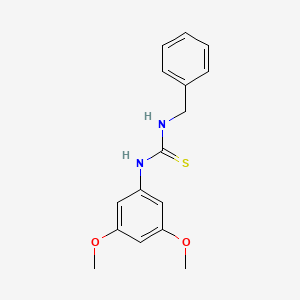

1-Benzyl-3-(3,5-dimethoxyphenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-(3,5-dimethoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-19-14-8-13(9-15(10-14)20-2)18-16(21)17-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H2,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHMBRKVEUBPPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=S)NCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 1 Benzyl 3 3,5 Dimethoxyphenyl Thiourea

Established Synthetic Pathways for 1-Benzyl-3-(3,5-dimethoxyphenyl)thiourea

The most common and established method for synthesizing N,N'-disubstituted thioureas, such as this compound, is through the coupling reaction of an appropriate amine with an isothiocyanate. beilstein-journals.org This pathway is favored for its reliability and high yields.

Overview of Precursor Synthesis

The synthesis of the target compound requires two key precursors: an amine and an isothiocyanate. There are two primary routes based on the choice of these starting materials:

Route A: Reaction of benzylamine with 3,5-dimethoxyphenyl isothiocyanate.

Route B: Reaction of 3,5-dimethoxyaniline (B133145) with benzyl (B1604629) isothiocyanate.

The selection of the route often depends on the commercial availability and stability of the isothiocyanate precursor.

Synthesis of 3,5-Dimethoxyphenyl Isothiocyanate: This precursor is typically synthesized from 3,5-dimethoxyaniline. A common method involves the reaction of the aniline with a thiocarbonyl transfer reagent. One such method is the reaction with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt, which is then treated with a coupling agent to yield the isothiocyanate. mdpi.com

Synthesis of Benzyl Isothiocyanate: Benzylamine can be converted to benzyl isothiocyanate using similar methods. For instance, reacting benzylamine with carbon disulfide and an activating agent provides the desired isothiocyanate.

Coupling Reactions and Reaction Optimization

The core of the synthesis is the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate's -N=C=S group. mdpi.com

The reaction between benzylamine and 3,5-dimethoxyphenyl isothiocyanate (or the alternative pairing) is typically carried out in an organic solvent. The temperature of the reaction mixture may rise upon mixing the reactants. prepchem.com To ensure the reaction goes to completion, it is often refluxed for a short period. prepchem.com The choice of solvent and reaction conditions can be optimized to maximize yield and minimize side products.

Below is a table summarizing typical conditions for analogous thiourea (B124793) syntheses, which would be applicable to the target compound.

| Reactants | Solvent | Temperature | Reaction Time | Yield | Reference |

| Phenyl isothiocyanate & Primary amines | - | Room Temp | - | Good | researchgate.net |

| Ethyl isothiocyanate & Benzylamine | Benzene | Reflux | 20 minutes | High | prepchem.com |

| 3,4,5-trimethoxybenzoyl chloride & NH₄SCN, then 3-fluoroaniline | Acetonitrile | Reflux | 30 minutes | High | mdpi.com |

| Phenyl S-benzyl thiourea & o-Methoxy phenyl isocyanate | Benzene | Room Temp | Overnight | - | nih.gov |

This table is interactive and can be sorted by column.

Optimization strategies often involve screening various solvents (e.g., acetone, acetonitrile, benzene, ethanol) and temperatures (from room temperature to reflux) to find the ideal conditions for the specific substrate combination.

Purification Techniques in Synthesis

Once the coupling reaction is complete, the crude product must be purified. Common techniques include:

Precipitation and Filtration: As many substituted thioureas have low solubility in water, the product may precipitate out of the reaction mixture and can be isolated by simple filtration. google.com

Recrystallization: This is a standard method for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and then cooled slowly to allow for the formation of pure crystals. Ethanol is a common solvent for recrystallizing acyl thioureas. mdpi.com

Chromatography: If recrystallization is insufficient, column chromatography can be employed to separate the desired product from impurities. Thin-layer chromatography (TLC) is often used to monitor the reaction's progress and determine the appropriate solvent system for column chromatography. researchgate.net

Exploration of Novel Synthetic Approaches

While traditional solution-based synthesis is reliable, newer, more sustainable methods are being explored for the synthesis of thiourea derivatives.

Mechanochemical Synthesis: This solvent-free or low-solvent approach involves grinding the solid reactants together, often with a small amount of liquid assistant (liquid-assisted grinding, LAG). beilstein-journals.org This "click" chemistry approach can lead to quantitative yields in short reaction times, avoiding the need for bulk solvents and simplifying purification. beilstein-journals.org It has been successfully applied to the coupling of various amines and isothiocyanates. beilstein-journals.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. researchgate.net Symmetrically disubstituted thioureas have been synthesized by heating an aromatic amine with thiourea in a conventional microwave oven without any solvent. researchgate.net This method presents an environmentally benign alternative to conventional heating.

One-Pot Synthesis from Amines and Carbon Disulfide: A simple and efficient synthesis of unsymmetrical thiourea derivatives can be achieved through a one-pot condensation of two different amines with carbon disulfide in an aqueous medium. organic-chemistry.org This method avoids the pre-synthesis and isolation of potentially hazardous isothiocyanates. Catalytic systems, for example using a Zinc catalyst, have also been developed to facilitate this transformation under mild conditions. tandfonline.com

Strategies for Structural Modification and Analogue Synthesis

The structure of this compound can be systematically modified to create a library of analogues. Such modifications are crucial in fields like medicinal chemistry to study structure-activity relationships (SAR). analis.com.my

Design Principles for Derivatization

The design of new analogues is guided by principles of medicinal chemistry, aiming to alter the compound's properties by making specific structural changes. For this compound, derivatization can be focused on three main parts of the molecule: the benzyl ring, the dimethoxyphenyl ring, and the thiourea core.

Modification of Aromatic Rings: Introducing various substituents onto either the benzyl or the 3,5-dimethoxyphenyl ring can significantly impact the molecule's electronic and steric properties. The nature of these substituents, whether they are electron-donating groups (EDG) or electron-withdrawing groups (EWG), can influence biological activity. analis.com.mynih.gov For example, adding fluorine groups can increase aqueous solubility. mdpi.com

Alteration of the Thiourea Linker: The core thiourea group (–NH–C(S)–NH–) is essential for the structure but can also be modified. For instance, S-alkylation can produce isothiourea derivatives, which have different chemical properties. organic-chemistry.org

Bioisosteric Replacement: The thiourea group can be replaced with a urea (B33335) group (–NH–C(O)–NH–) to create a direct analogue. The difference in electronegativity between sulfur and oxygen leads to different properties and biological activities. analis.com.my

The following table outlines potential derivatization strategies based on these principles.

| Molecular Section | Modification Strategy | Example Substituents/Changes | Desired Outcome |

| Benzyl Ring | Introduction of EWG | -F, -Cl, -NO₂, -CF₃ | Modify electronic properties, increase binding affinity |

| Benzyl Ring | Introduction of EDG | -CH₃, -OCH₃, -OH | Alter lipophilicity and metabolic stability |

| Dimethoxyphenyl Ring | Varying substitution pattern | Move methoxy (B1213986) groups (e.g., to 2,4- or 3,4-positions) | Probe steric and electronic requirements for activity |

| Dimethoxyphenyl Ring | Replacement of methoxy groups | -OCF₃, -SCH₃, -Cl | Investigate the role of hydrogen bond acceptors/donors |

| Thiourea Core | Isosteric Replacement | Replace C=S with C=O (Urea) | Change hydrogen bonding capability and chemical stability |

| Thiourea Core | S-Alkylation | Add methyl or benzyl group to sulfur | Form isothiourea; alter chelating properties |

This table is interactive and can be sorted by column.

By applying these design principles, a diverse range of analogues of this compound can be rationally synthesized to explore and optimize its chemical and biological properties.

Introduction of Diverse Substituents

The core structure of this compound offers multiple positions for the introduction of diverse substituents to explore structure-activity relationships for various applications. Strategic placement of different functional groups on both the benzyl and the dimethoxyphenyl rings can significantly influence the compound's chemical and physical properties.

A primary strategy for introducing diversity is through the synthesis of analogues using substituted starting materials. For the benzyl portion, a wide array of commercially available or synthetically accessible substituted benzylamines or benzyl isothiocyanates can be employed. Substituents can be introduced at the ortho, meta, or para positions of the phenyl ring. These substituents can range from simple alkyl and alkoxy groups to halogens, nitro groups, and cyano groups, allowing for a systematic evaluation of electronic and steric effects.

Similarly, the 3,5-dimethoxyphenyl moiety can be modified. This can be achieved by utilizing substituted anilines in the synthetic scheme. For instance, starting with anilines bearing different substitution patterns on the phenyl ring, a variety of analogues can be generated. The inherent reactivity of the aromatic rings also allows for post-synthetic modification, although selective substitution can be challenging and may require the use of protecting groups.

Below is a representative table of potential analogues of this compound that could be synthesized by introducing diverse substituents on either the benzyl or the phenyl ring, illustrating the chemical space that can be explored.

Table 1: Potential Analogues of this compound with Diverse Substituents

| Compound ID | Substituent on Benzyl Ring (R1) | Substituent on Phenyl Ring (R2) | Resulting Compound Name |

|---|---|---|---|

| 1 | H | 3,5-dimethoxy | This compound |

| 2 | 4-Chloro | 3,5-dimethoxy | 1-(4-Chlorobenzyl)-3-(3,5-dimethoxyphenyl)thiourea |

| 3 | 4-Methyl | 3,5-dimethoxy | 1-(4-Methylbenzyl)-3-(3,5-dimethoxyphenyl)thiourea |

| 4 | 4-Methoxy | 3,5-dimethoxy | 1-(4-Methoxybenzyl)-3-(3,5-dimethoxyphenyl)thiourea |

| 5 | H | 3,4,5-trimethoxy | 1-Benzyl-3-(3,4,5-trimethoxyphenyl)thiourea |

| 6 | H | 4-Chloro | 1-Benzyl-3-(4-chlorophenyl)thiourea |

| 7 | 2-Fluoro | 3,5-dimethoxy | 1-(2-Fluorobenzyl)-3-(3,5-dimethoxyphenyl)thiourea |

Multicomponent Reaction Strategies for Analogues

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecules, including analogues of this compound, in a single step from three or more starting materials. These reactions are highly valued in medicinal chemistry and drug discovery for their ability to rapidly generate libraries of structurally diverse compounds.

A plausible MCR strategy for the synthesis of thiourea derivatives involves the in situ generation of an isothiocyanate, which then reacts with an amine. For instance, a one-pot synthesis could involve the reaction of an amine, carbon disulfide, and an oxidizing agent to form the isothiocyanate, followed by the addition of a second amine to yield the desired thiourea.

More advanced MCRs can lead to the formation of more complex heterocyclic structures incorporating the thiourea moiety. For example, a three-component reaction between an amine, an isothiocyanate, and a third component, such as an α-halo ketone, can lead to the formation of 2-aminothiazole derivatives. By strategically choosing the starting materials, a wide range of substituted thiourea analogues and related heterocyclic systems can be accessed.

For the specific case of this compound analogues, one could envision a three-component reaction involving benzylamine, carbon disulfide, and a substituted aniline like 3,5-dimethoxyaniline, potentially catalyzed or promoted by a suitable reagent.

The table below outlines a hypothetical multicomponent reaction approach for generating a library of thiourea analogues.

Table 2: Hypothetical Multicomponent Reaction for the Synthesis of this compound Analogues

| Component 1 (Amine) | Component 2 | Component 3 (Amine) | Potential Product |

|---|---|---|---|

| Benzylamine | Carbon Disulfide | 3,5-Dimethoxyaniline | This compound |

| 4-Chlorobenzylamine | Carbon Disulfide | 3,5-Dimethoxyaniline | 1-(4-Chlorobenzyl)-3-(3,5-dimethoxyphenyl)thiourea |

| Benzylamine | Carbon Disulfide | 3,4,5-Trimethoxyaniline | 1-Benzyl-3-(3,4,5-trimethoxyphenyl)thiourea |

These MCR strategies, by virtue of their convergent nature, allow for the rapid exploration of chemical diversity around the 1-benzyl-3-(aryl)thiourea scaffold, which is a significant advantage in the early stages of materials science and pharmaceutical research.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Techniques for Molecular Architecture Elucidation

Spectroscopy is a cornerstone for understanding the molecular framework of 1-Benzyl-3-(3,5-dimethoxyphenyl)thiourea, offering insights into its electronic structure, functional groups, and the chemical environment of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. For this compound, ¹H and ¹³C NMR would provide a detailed map of the carbon and hydrogen atoms.

Based on data from analogous compounds, the expected chemical shifts in ¹H NMR (in CDCl₃) would feature distinct signals for the protons of the benzyl (B1604629) and dimethoxyphenyl groups. The methylene (B1212753) (CH₂) protons of the benzyl group are anticipated to appear as a doublet around 4.5-5.0 ppm, due to coupling with the adjacent N-H proton. The aromatic protons of the benzyl ring would likely produce signals in the 7.2-7.4 ppm range. For the 3,5-dimethoxyphenyl moiety, the two methoxy (B1213986) groups (-OCH₃) would yield a sharp singlet at approximately 3.7-3.8 ppm, integrating to six protons. The aromatic protons on this ring would appear as distinct singlets or doublets in the 6.3-6.8 ppm region. The N-H protons of the thiourea (B124793) backbone are expected to present as two separate broad singlets, potentially in the regions of 8.0-8.5 ppm and 9.5-10.0 ppm, with their exact positions influenced by solvent and concentration. researchgate.netresearchgate.net

The ¹³C NMR spectrum would complement this information. The thiocarbonyl carbon (C=S) is a key indicator and is expected to resonate in the downfield region of 175-185 ppm. The carbons of the methoxy groups would appear around 55-56 ppm. Aromatic carbons would generate a series of signals between 100 and 160 ppm, with the carbon atoms directly bonded to oxygen in the dimethoxyphenyl ring appearing most downfield in this range. The methylene carbon of the benzyl group is expected around 48-55 ppm. researchgate.netreading.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=S | - | ~180.0 |

| Benzyl-CH₂ | ~4.8 (d) | ~50.0 |

| Benzyl-ArH | ~7.3 (m) | ~127-135 |

| 3,5-dimethoxyphenyl-ArH | ~6.5 (m) | ~100-108 |

| 3,5-dimethoxyphenyl-C-O | - | ~160.0 |

| OCH₃ | ~3.7 (s) | ~55.5 |

| N-H (benzyl side) | ~8.2 (br s) | - |

Note: Predicted values are based on analyses of similar thiourea derivatives. Actual experimental values may vary. (d=doublet, m=multiplet, s=singlet, br s=broad singlet)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups within this compound.

The FT-IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations typically appear as one or two sharp bands in the region of 3100-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the benzyl CH₂ group would be observed just below 3000 cm⁻¹. The C=S (thiocarbonyl) stretching vibration, a hallmark of thioureas, typically gives rise to a band in the 1200-1250 cm⁻¹ region, often coupled with other vibrations. The C-N stretching vibrations of the thiourea core are found in the 1400-1500 cm⁻¹ range. The asymmetric and symmetric C-O-C stretching of the dimethoxy groups would produce strong bands, typically around 1205 cm⁻¹ and 1065 cm⁻¹, respectively. researchgate.netreading.ac.ukchemspider.com

Raman spectroscopy would provide complementary information, particularly for the non-polar C=S bond and the aromatic ring vibrations, which often yield strong Raman signals.

Table 2: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3100 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (CH₂) | Stretching | 2850 - 2960 |

| C=N | Stretching | 1500 - 1600 |

| C-N | Stretching | 1400 - 1500 |

| C=S | Stretching | 1200 - 1250 |

Mass spectrometry (MS) is used to confirm the molecular weight and deduce structural information from fragmentation patterns. For this compound, with a molecular formula of C₁₆H₁₈N₂O₂S, the expected molecular weight is approximately 318.11 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass.

The fragmentation pattern in electron ionization (EI-MS) would likely involve characteristic cleavages. A primary fragmentation pathway would be the cleavage of the benzyl group, leading to a prominent peak corresponding to the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Another significant fragmentation would be the cleavage of the C-N bonds of the thiourea linkage, resulting in ions corresponding to benzyl isothiocyanate (C₈H₇NS) and 3,5-dimethoxyaniline (B133145) (C₈H₁₁NO₂), or fragments derived from them.

Single-Crystal X-ray Diffraction Methodologies for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Obtaining a single crystal suitable for X-ray analysis is a critical first step. For a compound like this compound, common crystallization techniques include slow evaporation of a saturated solution. reading.ac.uk Solvents such as ethanol, methanol, or acetone, or a mixture of solvents like dichloromethane/hexane, would be suitable candidates. The process involves dissolving the purified compound in a minimal amount of a suitable solvent at an elevated temperature and allowing the solvent to evaporate slowly at room temperature over several days or weeks, leading to the formation of well-ordered crystals.

Once a suitable crystal is obtained, X-ray diffraction analysis provides the unit cell parameters (the dimensions a, b, c and angles α, β, γ of the repeating unit) and the crystal's space group, which describes the symmetry elements within the crystal. Thiourea derivatives frequently crystallize in centrosymmetric space groups such as P2₁/c (monoclinic) or P-1 (triclinic).

The analysis would reveal the precise bond lengths and angles, confirming the partial double-bond character of the C-N bonds within the thiourea moiety. Crucially, it would elucidate the conformational preferences of the molecule in the solid state, such as the torsion angles between the phenyl rings and the central thiourea plane. In many related structures, intermolecular hydrogen bonds involving the N-H groups of the thiourea core and the sulfur atom (N-H···S) are a dominant feature, often leading to the formation of dimeric pairs or extended chains in the crystal lattice. The oxygen atoms of the dimethoxy groups could also participate as hydrogen bond acceptors.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Benzyl-3-phenylthiourea (B182860) |

| 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea |

| Acetone |

| Benzyl isothiocyanate |

| Dichloromethane |

| Ethanol |

| Hexane |

| Methanol |

Chiroptical Spectroscopy (if applicable) for Stereochemical Assignment

The structure of this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, chiroptical spectroscopy techniques such as circular dichroism are not applicable for its stereochemical analysis.

Computational Chemistry in Structural Elucidation

While computational chemistry is a powerful tool for predicting molecular structures and properties, published studies featuring a detailed computational analysis of this compound are not available. Such studies typically complement experimental findings.

No theoretical studies employing methods like Density Functional Theory (DFT) to calculate the optimized, lowest-energy gas-phase geometry of this compound have been reported. These calculations would provide theoretical values for bond parameters, which could then be compared with experimental data if it were available.

There are no published accounts of theoretical predictions (e.g., of IR, Raman, or NMR spectra) for this compound. A comparative analysis, which is crucial for validating the accuracy of the computational methods used, is therefore not possible.

Theoretical and Computational Investigations of 1 Benzyl 3 3,5 Dimethoxyphenyl Thiourea

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a compound like 1-Benzyl-3-(3,5-dimethoxyphenyl)thiourea, DFT would provide fundamental insights into its reactivity and stability.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity.

For analogous thiourea (B124793) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine these values. scielo.br Without specific studies on this compound, exact energy values cannot be provided.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. researchgate.net This map is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. For this compound, one would expect the oxygen atoms of the dimethoxy groups and the sulfur atom of the thiourea moiety to be electron-rich centers, while the N-H protons would be electron-poor regions.

Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity)

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, derived from conceptual DFT, include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons. It is calculated using the electronic chemical potential (μ) and hardness (η).

These parameters are valuable for comparing the reactivity of different compounds in a series. However, the specific values for this compound are not available.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential drug candidates.

Ligand-Protein Interaction Prediction Methodologies

In a typical molecular docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The structure of the ligand, in this case, this compound, would first be optimized using a method like DFT. Docking software then places the ligand into the protein's active site in various orientations and conformations, calculating a "docking score" for each pose to estimate the binding affinity. Thiourea derivatives are often docked against targets like kinases, enoyl reductases, or other enzymes implicated in disease. researchgate.net The analysis of the best-scoring poses reveals key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Without published research, potential biological targets and the specific nature of these interactions for this compound remain speculative.

Binding Site Analysis and Interaction Modes

While specific molecular docking studies for this compound are not extensively detailed in the public domain, analysis of closely related thiourea derivatives provides a model for its potential binding interactions with biological targets. Thiourea derivatives are known to interact with a variety of enzymes and receptors, often through a combination of hydrogen bonding and hydrophobic interactions. nih.gov

Molecular docking simulations on analogous thiourea compounds, such as those bearing a benzenesulfonamide (B165840) moiety, have shed light on probable interaction modes. For instance, in a study of thiourea derivatives targeting Mycobacterium tuberculosis enoyl reductase (InhA), the thiourea group was crucial for activity. nih.gov The sulfur and nitrogen atoms of the thiourea backbone are capable of forming key hydrogen bonds with amino acid residues within the enzyme's active site. nih.gov In the case of this compound, it is hypothesized that the thiourea moiety would similarly anchor the molecule within a binding pocket.

The benzyl (B1604629) group and the 3,5-dimethoxyphenyl ring are expected to engage in hydrophobic and van der Waals interactions with non-polar residues of a target protein. The oxygen atoms of the dimethoxy groups on the phenyl ring could also act as hydrogen bond acceptors, further stabilizing the ligand-receptor complex. For example, in docking studies of other thiourea derivatives, oxygen atoms on substituent groups have been observed to form hydrogen bonds with residues like Serine. nih.gov

A hypothetical representation of the interaction modes of this compound within an enzyme active site is detailed in the table below, extrapolated from studies on similar compounds.

| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Thiourea (-NH-C=S-NH-) | Asp, Glu, Ser, Thr, Asn, Gln |

| Hydrogen Bonding | Methoxy (B1213986) (-OCH₃) | Ser, Thr, Tyr |

| Hydrophobic Interactions | Benzyl Ring | Ala, Val, Leu, Ile, Phe, Trp, Met |

| Hydrophobic Interactions | Phenyl Ring | Ala, Val, Leu, Ile, Phe, Trp, Met |

| Pi-Alkyl Interactions | Aromatic Rings | Alkyl chains of various residues |

It is important to note that the actual binding mode and affinity are dependent on the specific topology and amino acid composition of the target protein's binding site. Experimental validation through techniques such as X-ray crystallography would be necessary to confirm these theoretical interactions.

QSAR (Quantitative Structure-Activity Relationship) Modeling Approaches

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in predicting the activity of novel molecules and in optimizing lead compounds. farmaciajournal.com

Theoretical Descriptors for Structure-Activity Correlation

The development of a robust QSAR model relies on the calculation of molecular descriptors that quantify various aspects of a molecule's physicochemical properties. For thiourea derivatives, a range of descriptors have been employed to correlate their structure with biological activities, such as anticancer effects. nih.gov These descriptors can be broadly categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as electronegativity, polarizability, and the distribution of charges. The presence of the electron-rich sulfur and nitrogen atoms in the thiourea core, as well as the oxygen atoms in the methoxy groups of this compound, would significantly influence these parameters.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The bulky benzyl and dimethoxyphenyl groups contribute significantly to the steric profile of the compound.

Hydrophobic Descriptors: Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical descriptor for predicting a molecule's ability to cross cell membranes. farmaciajournal.com The aromatic rings in this compound contribute to its lipophilic character.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

A representative set of theoretical descriptors relevant to this compound is presented in the table below.

| Descriptor Class | Specific Descriptor | Relevance to this compound |

| Electronic | Dipole Moment | Influences polar interactions and solubility. |

| HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. | |

| Steric | Molecular Volume | Affects the fit within a binding site. |

| Surface Area | Influences interactions with the solvent and receptor surface. | |

| Hydrophobic | LogP | A key factor in membrane permeability and overall bioavailability. farmaciajournal.com |

| Topological | Wiener Index | Describes molecular branching and compactness. |

Predictive Modeling Methodologies

Once a set of descriptors has been calculated for a series of compounds, various statistical methods can be employed to build a predictive QSAR model. Common methodologies include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors. nih.gov MLR models are relatively simple to interpret but assume a linear correlation.

Partial Least Squares (PLS): PLS is a regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them. physchemres.org

Machine Learning Approaches: More advanced methods such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and k-Nearest Neighbors (k-NN) can capture complex, non-linear relationships between structure and activity. physchemres.org

A crucial aspect of QSAR modeling is rigorous validation to ensure the model's predictive power. physchemres.org This typically involves internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds that were not used in model development. physchemres.org For a QSAR model to be considered reliable, it must demonstrate high correlation coefficients (R²) for both the training and test sets. physchemres.org

While a specific QSAR model for this compound is not available, studies on other thiourea derivatives have successfully utilized these methodologies to predict their anticancer and antimicrobial activities. nih.govnih.gov Such models have highlighted the importance of descriptors related to lipophilicity and electronic properties in determining the biological efficacy of this class of compounds. farmaciajournal.com

Mechanistic Investigations of Biological Activities in Preclinical Models

Anti-Microbial Activity: Exploration of Mechanistic Pathways

The thiourea (B124793) scaffold is a common feature in many compounds exhibiting anti-microbial properties, including antibacterial, antifungal, and anti-parasitic effects. nih.govnih.gov The mechanisms underlying these activities are diverse and often target essential cellular processes in microorganisms.

While specific bacterial targets for 1-Benzyl-3-(3,5-dimethoxyphenyl)thiourea have not been explicitly identified, research on other thiourea derivatives suggests potential mechanisms. One prominent target for antibacterial agents is the bacterial cell wall, a structure essential for bacterial survival. mdpi.com Molecular docking studies on some benzoylthiourea (B1224501) derivatives have indicated a potential to interact with and inhibit enzymes crucial for the biosynthesis of the bacterial cell wall. nih.gov For instance, enzymes like penicillin-binding proteins (PBPs), which are involved in the final steps of peptidoglycan synthesis, are common targets. mdpi.com The thiourea motif, with its hydrogen bonding capabilities, may play a role in binding to the active sites of such enzymes, disrupting their function and compromising bacterial cell wall integrity.

Another potential target is DNA gyrase, an enzyme that is critical for bacterial DNA replication. researchgate.net Some pyrazole-based thiourea derivatives have demonstrated the ability to inhibit the supercoiling activity of DNA gyrase, suggesting that interference with DNA replication could be a mode of antibacterial action for certain thiourea compounds.

Table 1: Potential Bacterial Cellular Targets of Thiourea Derivatives

| Cellular Target | Function | Potential Effect of Inhibition |

| Penicillin-Binding Proteins (PBPs) | Catalyze cross-linking of peptidoglycan chains in the bacterial cell wall. | Disruption of cell wall synthesis, leading to cell lysis. |

| DNA Gyrase | Relieves torsional strain during DNA replication by introducing negative supercoils. | Inhibition of DNA replication and cell division. |

This table is based on data from studies on various thiourea derivatives and represents potential, not confirmed, targets for this compound.

The antifungal activity of thiourea derivatives has been linked to the disruption of the fungal cell membrane, primarily through the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion compromises membrane integrity and function.

Studies on various antifungal compounds, including some with structural similarities to thiourea derivatives, have shown that they can target enzymes within the ergosterol biosynthesis pathway. nih.gov One such enzyme is sterol 14-alpha demethylase, a key enzyme in this pathway. Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and a decrease in ergosterol levels, ultimately resulting in fungal growth inhibition. Electron microscopy analysis of fungal cells treated with certain aminopiperidine derivatives, which also inhibit ergosterol synthesis, has revealed partial disruption of the cell membrane. nih.gov

Thiourea derivatives have shown significant potential as anti-parasitic agents, particularly against Leishmania species. nih.govnih.gov The proposed mechanisms of action often involve the targeting of parasite-specific metabolic pathways that are essential for their survival.

Docking studies with some thiourea derivatives have suggested that they may inhibit key enzymes in the folate and glycolytic pathways of the Leishmania parasite. These pathways are crucial for the synthesis of nucleic acids and energy production, respectively. By inhibiting these enzymes, the compounds could effectively starve the parasite of essential nutrients and building blocks, leading to its death.

Another potential target in parasites like Plasmodium falciparum, the causative agent of malaria, is the enzyme dihydrofolate reductase (DHFR). Thiourea derivatives have been shown to inhibit both wild-type and mutant forms of P. falciparum DHFR, an enzyme critical for DNA synthesis. nih.gov

Anti-Inflammatory Activity: Investigation of Molecular Modulators

The anti-inflammatory properties of various chemical compounds are often attributed to their ability to modulate the activity of key molecular players in the inflammatory cascade. While direct evidence for this compound is not available, the presence of the 3,5-dimethoxyphenyl group is of interest, as this moiety has been found in other compounds with anti-inflammatory effects.

A central mechanism in inflammation is the production of prostaglandins (B1171923), which are potent inflammatory mediators. The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. It is plausible that thiourea derivatives, potentially including this compound, could interact with and inhibit COX-2, thereby reducing prostaglandin (B15479496) production and mitigating inflammation.

Another important inflammatory mediator is nitric oxide (NO), which is produced by nitric oxide synthase (NOS) enzymes. Overproduction of NO by inducible NOS (iNOS) is associated with various inflammatory conditions. Some N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas have been evaluated as modulators of NOS isoforms, with some showing modest inhibitory activity. This suggests that inhibition of iNOS could be a potential anti-inflammatory mechanism for certain thiourea compounds.

Beyond the direct inhibition of inflammatory mediators, targeting the enzymes that produce them is a key anti-inflammatory strategy. As mentioned, the primary enzymatic targets are often the COX and NOS enzymes.

Docking studies on some cyclic imides bearing a benzenesulfonamide (B165840) moiety have shown interactions with the active site of COX-2, providing a molecular basis for their anti-inflammatory activity. The structural features of this compound, including its aromatic rings and thiourea linker, could potentially allow it to fit into the active site of COX-2 and disrupt its catalytic function.

Similarly, the modulation of NOS activity by certain thiourea derivatives points to the potential for these compounds to target enzymes in the nitric oxide signaling pathway. The inhibition of neuronal NOS (nNOS) and inducible NOS (iNOS) has therapeutic implications for a range of diseases with an inflammatory component.

Table 2: Potential Molecular Targets in Inflammatory Cascades for Thiourea Derivatives

| Molecular Target | Role in Inflammation | Potential Effect of Inhibition |

| Cyclooxygenase-2 (COX-2) | Catalyzes the synthesis of pro-inflammatory prostaglandins. | Reduction in prostaglandin levels, leading to decreased inflammation and pain. |

| Inducible Nitric Oxide Synthase (iNOS) | Produces large amounts of nitric oxide (NO) during inflammation. | Decrease in NO production, which can ameliorate inflammatory damage. |

This table is based on data from studies on various thiourea derivatives and represents potential, not confirmed, targets for this compound.

Anti-Proliferative Activity: Mechanistic Insights in Cellular Models

Thiourea derivatives have emerged as a significant class of compounds with potent anti-proliferative effects against various cancer cell lines. mdpi.com The antitumor activity of these derivatives is often attributed to their ability to inhibit protein kinases, topoisomerases, and other key enzymes involved in cell growth and proliferation. researchgate.net The structural features of this compound, combining a benzyl (B1604629) group and a dimethoxyphenyl ring, suggest it may share mechanisms with other N,N'-disubstituted thioureas that have been studied for their anticancer properties.

Investigation of Cell Cycle Perturbation Mechanisms

A crucial strategy for inhibiting cancer cell growth is the disruption of the cell cycle. mdpi.com Studies on analogous diarylthiourea compounds demonstrate an ability to halt cell cycle progression, thereby preventing cell division and proliferation. For instance, a novel N,N′-diarylthiourea derivative was found to arrest the cell cycle in the S phase in treated MCF-7 breast cancer cells. mdpi.com This arrest at the DNA synthesis phase is a common mechanism that triggers apoptosis in cancer cells. Flow cytometry analysis of MCF-7 cells treated with the analogous thiourea compound revealed a significant accumulation of cells in the S phase compared to untreated control cells, confirming this mechanism of action. mdpi.com

Table 1: Effect of an Analogous Diarylthiourea Derivative on Cell Cycle Distribution in MCF-7 Cells

| Treatment Group | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (Untreated) | 65% | 25% | 10% |

| Diarylthiourea Treated | 40% | 50% | 10% |

Note: Data is representative of findings for analogous diarylthiourea compounds as reported in the literature. mdpi.com

Induction of Apoptotic Pathways and Related Signaling

Following cell cycle arrest, cancer cells often undergo programmed cell death, or apoptosis. Thiourea derivatives have been shown to be effective inducers of apoptosis across various cancer cell lines. nih.gov The mechanism often involves the activation of key executioner proteins in the apoptotic cascade. For example, the anti-proliferative activity of a diarylthiourea compound in MCF-7 cells was linked to the significant upregulation of caspase-3, an essential mediator of apoptosis. mdpi.com This suggests that the compound may initiate an intrinsic apoptotic pathway in response to DNA damage or cellular stress induced by cell cycle arrest. mdpi.com The induction of late-stage apoptosis has been observed in colon cancer cell lines (SW480, SW620) and leukemia cells (K-562) when treated with various 1,3-disubstituted thiourea derivatives, further supporting the pro-apoptotic potential of this class of compounds. nih.gov

Inhibition of Angiogenesis-Related Processes

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Targeting this process is a key strategy in cancer therapy. Thiourea derivatives have been identified as potential angiogenesis inhibitors. mdpi.com The mechanism often involves the inhibition of receptor tyrosine kinases (RTKs) that are crucial for angiogenic signaling, such as Vascular Endothelial Growth Factor Receptors (VEGFR). nih.gov

Table 2: Inhibitory Activity of an Analogous Thiourea Compound (10e) on Angiogenesis-Related Kinases

| Kinase Target | % Inhibition at 10 µM |

| VEGFR2 | Moderate |

| VEGFR3 | Moderate |

| PDGFRβ | Moderate |

Note: Data is based on findings for compound 10e, a thiourea derivative with a 3,5-bis(trifluoromethyl)phenyl moiety, as reported in the literature. researchgate.net

Antioxidant Activity: Elucidation of Radical Scavenging Mechanisms

In addition to anti-proliferative effects, many thiourea derivatives exhibit antioxidant properties. This activity is primarily due to their ability to scavenge harmful free radicals, which are implicated in a wide range of diseases.

Direct Radical Scavenging Pathways

Modulation of Endogenous Antioxidant Systems

Beyond direct scavenging, some compounds can exert antioxidant effects by upregulating the body's own defense systems. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway. While no studies have directly implicated this compound in this pathway, it represents a plausible mechanism for compounds with its structural motifs. Activation of this pathway leads to the production of a suite of protective enzymes, including heme oxygenase-1 (HO-1) and glutathione (B108866) peroxidases, which defend cells against oxidative stress. Investigation into whether this specific thiourea derivative can modulate the Nrf2 pathway would be a valuable area for future research to fully elucidate its antioxidant potential.

Enzyme Inhibition Kinetics and Mechanism-Based Studies

Thiourea derivatives are known to interact with a variety of enzymes, often through the sulfur and nitrogen atoms which can coordinate with metal ions in the active sites or form hydrogen bonds with amino acid residues.

Specific Enzyme Target Identification and Validation

No specific enzyme targets for this compound have been identified in the reviewed literature. However, based on studies of analogous compounds, potential targets could include:

Tyrosinase: Some thiourea derivatives are known inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. The mechanism often involves the chelation of copper ions within the enzyme's active site.

Kinases: Certain thiourea compounds have been investigated as inhibitors of protein kinases, which play crucial roles in cellular signaling pathways and are often dysregulated in diseases like cancer.

Urease: Thiourea derivatives have shown potential as urease inhibitors, an enzyme important in certain bacterial infections.

Validation of these potential targets for this compound would require specific enzymatic assays.

Determination of Inhibition Type (Competitive, Non-competitive, Uncompetitive)

The type of enzyme inhibition exerted by a compound is fundamental to understanding its mechanism of action. Without experimental data for this compound, the mode of inhibition remains speculative. The inhibition type for other thiourea derivatives has been shown to be target-dependent and can be competitive, non-competitive, or uncompetitive. For instance, if the compound binds to the active site of an enzyme, it would likely be a competitive inhibitor. If it binds to a different site (an allosteric site) to alter the enzyme's conformation, it could be a non-competitive or uncompetitive inhibitor.

Kinetic Parameters and Binding Thermodynamics

Detailed kinetic studies are necessary to determine key parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values provide quantitative measures of a compound's potency as an enzyme inhibitor. Furthermore, thermodynamic parameters like changes in enthalpy (ΔH) and entropy (ΔS) upon binding can be determined using techniques such as isothermal titration calorimetry (ITC), offering insights into the forces driving the interaction. Currently, no such data is available for this compound.

Investigation of DNA/Protein Interaction Mechanisms

The interaction of small molecules with DNA and proteins is a cornerstone of their biological activity. Thiourea derivatives possess structural features that could facilitate such interactions.

Binding Modes with Nucleic Acids

The planar aromatic rings and flexible linker in this compound suggest the potential for interaction with DNA. Possible binding modes include:

Intercalation: The planar aromatic moieties could insert between the base pairs of the DNA double helix.

Groove Binding: The molecule could fit into the major or minor grooves of the DNA, stabilized by hydrogen bonds, van der Waals forces, or hydrophobic interactions.

Spectroscopic techniques such as UV-Vis absorption, fluorescence, and circular dichroism are typically employed to study these interactions. However, no studies have been published detailing the binding of this compound to nucleic acids.

Protein Ligand Interactions and Conformational Changes

The interaction of this compound with proteins other than enzymes could also be a significant aspect of its biological activity. The benzyl and dimethoxyphenyl groups can engage in hydrophobic and aromatic stacking interactions with amino acid residues in protein binding pockets. The thiourea moiety can act as both a hydrogen bond donor and acceptor.

Binding to a protein can induce conformational changes, altering the protein's function. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling are used to elucidate these interactions at an atomic level. The scientific literature currently lacks any such studies for this compound.

Coordination Chemistry and Supramolecular Interactions

Metal Ion Complexation Studies

The ability of thiourea (B124793) derivatives to form stable complexes with various transition metal ions is well-documented. mdpi.com These interactions are pivotal in modulating the physicochemical and biological properties of the organic ligand.

The synthesis of metal complexes involving thiourea derivatives like 1-Benzyl-3-(3,5-dimethoxyphenyl)thiourea typically involves the reaction of the ligand with a metal salt in a suitable solvent. For instance, studies on the related compound, 1-benzyl-3-phenylthiourea (B182860), have shown the formation of platinum(II) complexes by reacting the ligand with a platinum salt in a mixed solvent system of chloroform (B151607) and ethanol. mdpi.com The resulting complexes can be characterized using various spectroscopic and analytical techniques, including:

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=S and N-H groups upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the complexes in solution.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry.

Elemental Analysis: To determine the empirical formula of the newly synthesized complexes.

Based on studies of similar thiourea derivatives, complexes of this compound with metals such as platinum, palladium, copper, and nickel could be synthesized and characterized. mdpi.comresearchgate.nettjnpr.org

Table 1: Illustrative Spectroscopic Data for a Hypothetical Metal Complex of this compound

| Technique | Free Ligand (Expected) | Metal Complex (Expected) | Inference |

| IR (cm⁻¹) | ν(N-H) ~3200, ν(C=S) ~750 | ν(N-H) ~3100, ν(C=S) ~700 | Shift to lower wavenumber indicates coordination of N and S atoms to the metal ion. |

| ¹H NMR (ppm) | δ(N-H) ~8.0-9.0 | Broadening or disappearance of N-H proton signals | Confirms the deprotonation and coordination of the nitrogen atom. |

| UV-Vis (nm) | π-π* transitions | Appearance of new charge-transfer bands | Indicates the formation of a metal-ligand bond. |

This table is illustrative and based on data for analogous compounds.

Thiourea derivatives can coordinate to metal ions in several ways: as a neutral ligand, a monoanion, or a dianion. mdpi.com The most common chelation mode for N-aryl-N'-benzylthioureas involves the sulfur atom and one of the nitrogen atoms, forming a stable five- or six-membered ring with the metal center. nih.gov Research on platinum(II) complexes of 1-benzyl-3-phenylthiourea has indicated that the thiourea derivative can act as a dianionic ligand, bonding through both sulfur and nitrogen atoms in a chelating mode. mdpi.com

The stoichiometry of the resulting complexes is influenced by the metal-to-ligand molar ratio used in the synthesis, the nature of the metal ion, and the reaction conditions. Common stoichiometries observed for thiourea-metal complexes are 1:1 and 1:2 (metal:ligand). researchgate.net For this compound, it is anticipated that it would form square planar or octahedral complexes depending on the coordination number of the metal ion.

The coordination of metal ions to biologically active organic ligands can significantly enhance their therapeutic properties. mdpi.com This enhancement can be attributed to several factors, including:

Increased Lipophilicity: Metal complexation can increase the lipid solubility of the drug, facilitating its transport across cell membranes.

Altered Steric and Electronic Properties: The geometry and electronic distribution of the ligand are modified upon complexation, which can lead to more effective binding to biological targets.

Introduction of New Mechanisms of Action: The metal ion itself can introduce new modes of cytotoxicity, such as the production of reactive oxygen species (ROS) or inhibition of specific enzymes. mdpi.com

For instance, the anticancer activity of thiourea derivatives has been shown to be enhanced upon complexation with platinum and copper ions. tjnpr.orgresearchgate.net It is hypothesized that the metal complexes of this compound could exhibit enhanced anticancer activity compared to the free ligand by targeting DNA or key cellular enzymes more effectively.

Anion Recognition and Sensing Architectures

The design of synthetic receptors for the selective recognition of anions is a burgeoning area of supramolecular chemistry, driven by the crucial roles anions play in biological and environmental systems. nih.gov Thiourea-based receptors have emerged as a prominent class of anion sensors due to the ability of the N-H protons to act as hydrogen bond donors.

The design of an effective anion receptor based on this compound would involve integrating a signaling unit with the thiourea binding site. The key principles include:

Hydrogen Bonding: The two N-H protons of the thiourea moiety can form strong hydrogen bonds with anions. The acidity of these protons can be tuned by the electronic nature of the substituents on the phenyl rings. nih.gov The electron-donating methoxy (B1213986) groups on the phenyl ring of the target compound would slightly decrease the acidity of the N-H protons compared to an unsubstituted phenyl ring.

Chromogenic or Fluorogenic Signaling: The binding event can be translated into a measurable optical signal (color change or fluorescence) by attaching a chromophore or fluorophore to the receptor molecule. nih.gov

Preorganization: The receptor's conformation can be designed to create a binding pocket that is complementary in size and shape to the target anion, thereby enhancing selectivity.

The primary binding mechanism for thiourea-based anion receptors is through hydrogen bonding between the thiourea N-H groups and the anion. nih.gov The strength of this interaction depends on the basicity of the anion and the acidity of the N-H protons.

Upon anion binding, a charge-transfer process can be induced within the receptor molecule, leading to a significant shift in its absorption or emission spectrum. nih.gov This phenomenon forms the basis for colorimetric or fluorometric sensing of anions. Studies on N-benzamidothioureas have demonstrated that anion binding can trigger an intramolecular charge transfer, resulting in a pronounced red-shift in the absorption spectrum. nih.gov

The selectivity of a thiourea-based receptor for a particular anion can be controlled by modifying the steric and electronic properties of the receptor. For example, creating a more rigid binding cavity can enhance selectivity for anions with a specific geometry. It is expected that this compound would exhibit selectivity for basic anions such as fluoride, acetate, and dihydrogen phosphate. nih.gov

Supramolecular Assembly and Self-Organization

The spatial arrangement of this compound in the crystalline form is a testament to the directing influence of non-covalent interactions. The interplay of hydrogen bonds and other weak forces guides the molecules to adopt specific orientations, leading to well-defined supramolecular structures.

Non-Covalent Interactions in Solid-State Structures

While specific crystallographic data for this compound is not publicly available, the behavior of closely related thiourea derivatives provides a strong predictive framework for its solid-state interactions. The primary forces at play are expected to be hydrogen bonds, with the thiourea moiety acting as both a hydrogen bond donor (the N-H groups) and an acceptor (the sulfur atom).

The key non-covalent interactions anticipated in the solid-state structure of this compound include:

Intermolecular N-H···S Hydrogen Bonds: This is the most common and robust interaction in thiourea derivatives. The hydrogen atoms of the thiourea's secondary amine groups form strong hydrogen bonds with the sulfur atom of an adjacent molecule. This interaction is a primary driver in the formation of larger assemblies.

Intermolecular N-H···O Hydrogen Bonds: The presence of two methoxy groups on the phenyl ring introduces additional hydrogen bond acceptor sites. The oxygen atoms of these groups can engage in hydrogen bonding with the N-H groups of neighboring molecules, further stabilizing the crystal lattice.

C-H···π Interactions: The hydrogen atoms of the benzyl (B1604629) and phenyl groups can also interact with the π-systems of adjacent aromatic rings, providing additional cohesive forces.

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Intermolecular Hydrogen Bond | N-H (Thiourea) | S (Thiourea) | The primary interaction responsible for forming the main structural motifs. |

| Intermolecular Hydrogen Bond | N-H (Thiourea) | O (Methoxy) | A secondary hydrogen bonding interaction that crosslinks the primary motifs. |

| π-π Stacking | Benzyl Ring / Dimethoxyphenyl Ring | Benzyl Ring / Dimethoxyphenyl Ring | Contributes to the stabilization of the crystal packing through aromatic interactions. |

| C-H···π Interaction | C-H (Aromatic/Aliphatic) | Aromatic Ring (π-system) | Weak interactions that provide additional stability to the overall structure. |

Formation of Higher-Order Assemblies

The combination of the aforementioned non-covalent interactions typically leads to the formation of well-defined, higher-order supramolecular assemblies. Based on the established behavior of similar thiourea compounds, it is highly probable that this compound self-assembles into predictable patterns.

One of the most common motifs observed in the crystal structures of N,N'-disubstituted thioureas is the formation of centrosymmetric dimers . In this arrangement, two molecules are linked by a pair of N-H···S hydrogen bonds, creating a stable, eight-membered ring motif denoted as R²₂(8) in graph-set notation.

These dimeric units can then serve as building blocks for the construction of more extended, one-, two-, or three-dimensional networks. The secondary N-H···O hydrogen bonds involving the methoxy groups, along with π-π stacking and C-H···π interactions, would likely play a crucial role in linking these dimers together. For instance, the dimers could be interconnected to form one-dimensional chains or tapes. These chains, in turn, could be further organized into two-dimensional sheets or a three-dimensional framework through the weaker aromatic interactions. The specific architecture will be dependent on the subtle interplay and geometric arrangement of all participating non-covalent forces.

Potential Applications Beyond Biological Systems Methodological Focus

Catalytic Applications: Mechanistic Role in Reactions

Thiourea (B124793) derivatives have emerged as powerful organocatalysts, primarily functioning as hydrogen-bond donors. The catalytic activity of 1-Benzyl-3-(3,5-dimethoxyphenyl)thiourea would be rooted in the ability of its N-H protons to form hydrogen bonds with electrophilic substrates, thereby activating them towards nucleophilic attack. The presence of the electron-donating 3,5-dimethoxyphenyl group is expected to enhance the electron density on the thiourea nitrogen atoms, which in turn modulates the acidity of the N-H protons and their hydrogen-bonding strength.

Mechanistic Insights:

The primary catalytic role of this thiourea derivative would involve the activation of electrophiles through a double hydrogen-bond donation mechanism. For instance, in a Michael addition reaction, the thiourea would bind to the electrophilic Michael acceptor, increasing its electrophilicity and facilitating the addition of a nucleophile.

Alternatively, some thiourea derivatives can act as Brønsted acids, protonating a substrate to form a more reactive cationic intermediate. researchgate.net The specific mechanistic pathway, whether hydrogen-bond-mediated or Brønsted acid catalysis, would be influenced by the reaction conditions and the nature of the substrates involved. The benzyl (B1604629) group, while not directly involved in the hydrogen bonding, can provide steric influence that may affect the stereoselectivity of the catalyzed reaction.

| Catalytic Reaction Type | Plausible Role of this compound | Key Mechanistic Feature |

| Michael Addition | Activation of the Michael acceptor | Double hydrogen-bond donation to the electrophile |

| Aldol Reaction | Activation of the aldehyde carbonyl group | Hydrogen-bonding to the carbonyl oxygen |

| Friedel-Crafts Alkylation | Stabilization of the carbocation intermediate | Anion binding/stabilization through hydrogen bonds |

| Tetrahydropyranylation of Alcohols | Protonation of dihydropyran | Brønsted acid catalysis forming an oxacarbenium ion researchgate.net |

Table 1: Potential Catalytic Roles and Mechanisms

Chemo-Sensing Platforms: Design and Operational Principles

The thiourea moiety is a well-established recognition unit for various anions and metal ions due to its ability to form strong hydrogen bonds and coordinate with metal centers. rsc.org A chemo-sensing platform incorporating this compound would be designed to exploit these interactions, translating a binding event into a detectable optical or electrochemical signal.

Design Principles:

A typical design for a fluorescent chemosensor would involve covalently linking the this compound unit (the receptor) to a fluorophore (the signaling unit). The operational principle would likely be based on one of the following mechanisms:

Photoinduced Electron Transfer (PET): In the unbound state, the receptor might quench the fluorescence of the fluorophore through a PET process. Upon binding of an analyte (e.g., an anion or a metal ion), the electronic properties of the receptor are altered, inhibiting the PET process and leading to a "turn-on" fluorescence response.

Intramolecular Charge Transfer (ICT): The binding of an analyte could modulate the ICT character of the sensor molecule, resulting in a shift in the emission wavelength (a ratiometric response) or a change in fluorescence intensity.

| Sensing Mechanism | Operational Principle | Expected Signal Change |

| Photoinduced Electron Transfer (PET) | Analyte binding inhibits quenching of the fluorophore. | Fluorescence "turn-on" |

| Intramolecular Charge Transfer (ICT) | Analyte binding alters the electronic distribution. | Shift in emission wavelength or change in intensity |

| Chelation-Enhanced Fluorescence (CHEF) | Analyte binding to form a rigid complex restricts molecular vibrations. | Increase in fluorescence quantum yield |

Table 2: Design and Operational Principles of a Potential Chemosensor

Material Science Integration: Methodologies for Thin Film Formation or Hybrid Materials

The integration of this compound into materials science applications would focus on leveraging its properties for the creation of functional thin films or hybrid materials. Thiourea and its derivatives have been utilized as precursors or additives in the deposition of thin films and as components in the fabrication of corrosion-resistant coatings.

Methodologies for Thin Film Formation:

One potential application is in the chemical bath deposition (CBD) or spin coating of semiconductor thin films, such as metal sulfides. In this context, the thiourea derivative could serve as a source of sulfur. The decomposition of the thiourea upon heating would release sulfide ions, which then react with metal ions in the solution to form the thin film. The organic moieties (benzyl and dimethoxyphenyl groups) would influence the decomposition temperature and could also act as capping agents, controlling the crystal growth and morphology of the resulting film. researchgate.net

Methodologies for Hybrid Materials:

Hybrid materials could be fabricated by incorporating this compound into a polymer matrix or onto the surface of inorganic nanoparticles. For instance, its incorporation into a polymer could enhance the material's thermal stability or its ability to adsorb specific metal ions. Functionalization of nanoparticles with this thiourea derivative could be achieved through self-assembly or covalent attachment, creating a hybrid material with tailored surface properties for applications in catalysis or sensing.

| Material Type | Methodology | Role of this compound |

| Semiconductor Thin Film | Chemical Bath Deposition (CBD), Spin Coating | Sulfur source, capping agent |

| Polymer Composite | Blending, In-situ polymerization | Additive for enhanced thermal or adsorptive properties |

| Functionalized Nanoparticles | Self-assembly, Covalent attachment | Surface modifier for catalytic or sensing applications |

| Corrosion Inhibitor Coating | Adsorption on metal surface | Formation of a protective layer |

Table 3: Methodologies for Material Science Integration

Structure Activity Relationship Sar and Structure Property Relationship Spr Paradigms

Methodologies for Deriving SAR from Biological Assay Data

The Structure-Activity Relationship (SAR) for a series of compounds, including derivatives of 1-Benzyl-3-(3,5-dimethoxyphenyl)thiourea, is typically elucidated through a systematic process of chemical synthesis and biological evaluation. This involves creating a library of analogues where specific parts of the molecule are systematically modified, followed by testing their biological activity in relevant assays.

Biological Assays: The initial step involves subjecting the parent compound and its derivatives to a battery of biological assays to determine their effects on specific biological targets. These can range from enzymatic assays to cell-based assays. For thiourea (B124793) derivatives, a wide array of biological activities have been reported, including but not limited to, antimicrobial, anticancer, and antiviral effects. nih.gov The potency of the compounds is often quantified by metrics such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).

Systematic Structural Modification: To establish a clear SAR, medicinal chemists synthesize analogues by modifying three key regions of the this compound scaffold:

The Benzyl (B1604629) Moiety: Modifications can include introducing substituents on the phenyl ring (e.g., electron-withdrawing or electron-donating groups) or altering the methylene (B1212753) linker.

The 3,5-Dimethoxyphenyl Moiety: The position and number of methoxy (B1213986) groups can be varied, or they can be replaced with other substituents to probe the effects of electronics and sterics on activity.

The Thiourea Core: While less common, the sulfur atom can be replaced with an oxygen (urea) or selenium (selenourea) to understand the role of the thiocarbonyl group in target binding.

Data Analysis and SAR Interpretation: Once the biological data is collected for a series of analogues, it is analyzed to identify trends. For instance, a hypothetical SAR study on a series of N-benzyl-N'-arylthiourea derivatives targeting a specific kinase might yield data as illustrated in the table below. This data is purely illustrative and serves to demonstrate the methodology.

| Compound ID | R1 (Substitution on Benzyl Ring) | R2 (Substitution on Phenyl Ring) | Kinase Inhibition IC50 (µM) |

| 1 | H | 3,5-di-OCH3 | 5.2 |

| 2 | 4-Cl | 3,5-di-OCH3 | 2.8 |

| 3 | 4-CH3 | 3,5-di-OCH3 | 7.5 |

| 4 | H | 4-OCH3 | 8.1 |

| 5 | H | 3,4,5-tri-OCH3 | 4.9 |

From this hypothetical data, one might infer that an electron-withdrawing group (Cl) on the benzyl ring enhances activity, while an electron-donating group (CH3) reduces it. Similarly, the number and position of methoxy groups on the N'-phenyl ring appear to significantly influence potency.

Computational Approaches to Predict SAR and SPR

In conjunction with experimental work, computational methods play a vital role in predicting the SAR and SPR of compounds like this compound, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For a set of thiourea derivatives, various molecular descriptors are calculated for each molecule. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, volume, and surface area.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the partition coefficient (logP), which measures the lipophilicity of a compound. mdpi.com

Topological Descriptors: These are numerical values that describe the connectivity of atoms within a molecule.

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a QSAR model that can predict the activity of new, unsynthesized compounds. analis.com.my

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. The process involves:

Preparation of the Ligand and Receptor: Three-dimensional structures of the ligand and the target protein are prepared.

Docking Simulation: The ligand is placed in the binding site of the protein, and various conformations and orientations are explored to find the one with the most favorable binding energy.

Scoring and Analysis: The binding poses are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed.

Molecular docking can provide valuable insights into how the benzyl and 3,5-dimethoxyphenyl groups of the molecule fit into the binding pocket of a target and can help explain the experimentally observed SAR. For example, docking studies have been used to understand the binding modes of thiourea derivatives to various enzymes. nih.gov

Pharmacophore Modeling: A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For a series of active thiourea derivatives, a pharmacophore model can be generated to identify the key features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, and their spatial arrangement required for activity. This model can then be used to screen large databases of virtual compounds to identify new potential hits.

Rational Design Principles for Enhanced Specificity and Potency (Theoretical Framework)

The insights gained from SAR studies and computational modeling form the basis for the rational design of new thiourea derivatives with improved therapeutic profiles. The goal is to enhance the potency against the desired target while minimizing off-target effects, thereby increasing specificity.

Bioisosteric Replacement: This principle involves replacing a functional group in the lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic properties. For example, the methoxy groups on the phenyl ring of this compound could be replaced with other electron-donating groups like methyl or hydroxyl groups to fine-tune the electronic properties and hydrogen bonding potential.

Substituent Effects: The electronic nature of substituents can have a profound impact on the activity of thiourea derivatives. Studies have shown that electron-withdrawing groups on the phenyl ring can sometimes enhance the biological activity of these compounds. biointerfaceresearch.com Conversely, electron-donating groups, such as the methoxy groups in the target compound, can also influence activity, and their optimal placement is crucial. nih.gov

Conformational Restriction: The flexibility of the benzyl and phenyl groups in this compound can be constrained by incorporating them into cyclic structures. This can lead to a more favorable binding conformation and an increase in potency by reducing the entropic penalty upon binding to the target.

Pharmacophore Hybridization: This approach involves combining the structural features of two or more known pharmacophores to create a new hybrid molecule with potentially enhanced or dual activity. For instance, the thiourea scaffold could be linked to other known bioactive moieties to create novel compounds with improved therapeutic properties.

By applying these rational design principles, medicinal chemists can theoretically devise strategies to optimize the structure of this compound to achieve greater potency and selectivity for a specific biological target. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.

Future Research Directions and Unexplored Avenues

Integration of Omics Technologies in Mechanistic Studies

A fundamental gap in the understanding of many thiourea (B124793) derivatives, including 1-Benzyl-3-(3,5-dimethoxyphenyl)thiourea, is the precise molecular mechanism underlying their biological effects. The integration of "omics" technologies offers a powerful, unbiased approach to elucidate these mechanisms. ecetoc.org These high-throughput methods can provide a holistic view of the cellular response to the compound, identifying novel targets and pathways that might be missed by traditional hypothesis-driven research. nih.govfrontiersin.org

By systematically applying genomics, transcriptomics, proteomics, and metabolomics, researchers can map the global changes within a biological system upon exposure to the compound. thebioscan.com For instance, transcriptomics can reveal which genes are up- or down-regulated, while proteomics can identify the specific proteins that are altered in expression or post-translationally modified. nih.gov Metabolomics, in turn, can uncover shifts in metabolic pathways, providing a functional readout of the compound's impact. ecetoc.org This integrated approach is crucial for building comprehensive mechanistic models and has the potential to revolutionize the development of thiourea-based compounds from promising hits into viable therapeutic candidates. nih.gov

Table 1: Potential Applications of Omics Technologies in the Study of this compound

| Omics Technology | Potential Application for this compound | Research Goal |